molecular formula C14H19NO5 B4164500 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid

4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid

Cat. No. B4164500
M. Wt: 281.30 g/mol
InChI Key: KUWWNEHRGFOXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid, also known as DMBBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBBA is a derivative of benzoic acid and is known for its unique chemical properties that make it an ideal candidate for various research applications.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer growth and proliferation. In addition, 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
However, there are also some limitations associated with the use of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid in lab experiments. One of the main limitations is the potential toxicity of the compound. Studies have shown that 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions that could be explored in the study of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid. One potential direction is to further investigate the mechanisms of action of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid in cancer cells. This could help to identify new targets for cancer therapy and improve our understanding of the underlying mechanisms of cancer growth and proliferation.
Another potential direction is to explore the use of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid in the treatment of inflammatory diseases. Studies have shown that 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Overall, the study of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has the potential to lead to new insights into the mechanisms of cancer growth and proliferation, as well as the development of new treatments for inflammatory diseases.

Scientific Research Applications

4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid is in the field of cancer research. Studies have shown that 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has potent antitumor activity and can inhibit the growth of various cancer cells. In addition, 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4,5-dimethoxy-2-(2-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-8(2)13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWNEHRGFOXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.